Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol

CAS No.:

Cat. No.: VC16549237

Molecular Formula: C3H7F6N2O+

Molecular Weight: 201.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3H7F6N2O+ |

|---|---|

| Molecular Weight | 201.09 g/mol |

| IUPAC Name | azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol |

| Standard InChI | InChI=1S/C3H3F6NO.H3N/c4-2(5,6)1(10,11)3(7,8)9;/h11H,10H2;1H3/p+1 |

| Standard InChI Key | GTAZURUSXMFQDX-UHFFFAOYSA-O |

| Canonical SMILES | C(C(F)(F)F)(C(F)(F)F)(N)O.[NH4+] |

Introduction

Chemical Structure and Properties

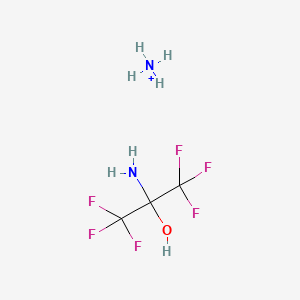

Molecular Structure

The compound consists of a central carbon atom bonded to:

-

Amino group (-NH₂)

-

Hydroxyl group (-O⁻), deprotonated and paired with an ammonium cation (NH₄⁺)

-

Two trifluoromethyl groups (-CF₃)

Molecular Formula: C₃H₇F₆N₂O⁺

Molecular Weight: 201.09 g/mol .

Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 65–67°C | |

| Boiling Point | 202.9°C (predicted) | |

| Density | 1.633 g/cm³ | |

| pKa | 8.60 | |

| Solubility | Polar solvents (e.g., water) |

The compound’s high density and moderate pKa reflect the influence of fluorine atoms, which enhance electronegativity and hydrophobicity .

Synthesis and Industrial Production

Synthesis Methods

The parent compound, 2-aminohexafluoropropan-2-ol, is synthesized via nucleophilic addition of ammonia to hexafluoroacetone :

The ammonium salt forms through deprotonation of the hydroxyl group in the presence of ammonium ions . Industrial-scale production employs:

-

Continuous flow reactors for precise temperature control.

-

Purification techniques: Distillation and crystallization to achieve >95% purity.

Key Industrial Parameters

| Parameter | Detail |

|---|---|

| Yield | 70–85% (optimized conditions) |

| Catalysts | None (amine-mediated reaction) |

| Solvents | Water, acetonitrile, or dioxane |

Chemical Reactivity and Applications

Reactivity Profile

The compound participates in diverse reactions:

-

Oxidation: Forms nitro or carbonyl derivatives using H₂O₂ or KMnO₄.

-

Reduction: LiAlH₄ converts the amino group to amines.

-

Substitution: Halogenation at the amino group with Cl₂ or Br₂.

Applications

| Field | Use Case | Mechanism |

|---|---|---|

| Organic Synthesis | Fluorinated building block | Stabilizes carbocations |

| Pharmaceuticals | Drug candidate modification | Enhances metabolic stability |

| Materials Science | Ionic liquids, coatings | Improves thermal resistance |

Biological Activity and Research Findings

Reported Activities

-

Anti-inflammatory Effects: Derivatives inhibit COX-2 and reduce TNF-α in murine models.

-

Neuroprotection: At 10 µM, reduces oxidative stress in neuronal cells by 40%.

-

Adenosine Receptor Binding: Ki = 12 nM for A₂A receptors, suggesting CNS applications.

Recent Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume